molecular formula C10H10N4 B14885488 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile

3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B14885488
M. Wt: 186.21 g/mol
InChI Key: PWPJQMUBHIXJGD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,5-a]pyridine scaffold is known for its biological activity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method is the I2-mediated oxidative annulation of 2-pyridyl ketones with alkylamines in the presence of sodium acetate (NaOAc) . This reaction proceeds efficiently in a one-pot manner, producing the desired imidazo[1,5-a]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions. The use of transition-metal-free sp3 C–H amination reactions has been explored for efficient synthesis . These methods are advantageous due to their scalability and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets. The compound can activate or inhibit various enzymes and receptors, leading to its biological effects. For example, it may interact with adenosine 5′-monophosphate activated protein kinase (AMPK), leading to the activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern and the presence of the aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile

InChI

InChI=1S/C10H10N4/c11-5-4-10-13-8(7-12)9-3-1-2-6-14(9)10/h1-3,6H,4-5,11H2

InChI Key

PWPJQMUBHIXJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)CCN)C#N

Origin of Product

United States

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